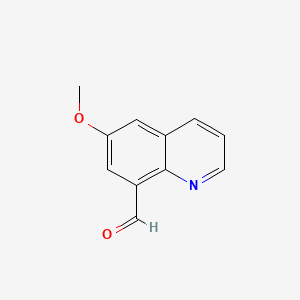

6-Methoxyquinoline-8-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

6-methoxyquinoline-8-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-10-5-8-3-2-4-12-11(8)9(6-10)7-13/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFGKCFSZFGDBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 6-Methoxyquinoline-8-carbaldehyde

The following technical guide details the synthesis of 6-Methoxyquinoline-8-carbaldehyde , a critical pharmacophore in the development of 8-aminoquinoline antimalarials (e.g., Primaquine analogues) and a versatile bidentate ligand in coordination chemistry.[1][2]

This guide prioritizes scientific autonomy and process reliability , presenting two distinct synthetic pathways: the Oxidative Pathway (ideal for cost-effective scale-up) and the Organometallic Pathway (ideal for high-purity medicinal chemistry applications).[1][2]

Executive Summary

Target Molecule: 6-Methoxyquinoline-8-carbaldehyde

CAS Registry Number: 1268521-02-3

Molecular Formula: C

The synthesis of this moiety presents a regiochemical challenge: installing a formyl group at the sterically congested C8 position of the quinoline ring.[1][2] While direct formylation (e.g., Vilsmeier-Haack) of 6-methoxyquinoline often suffers from poor regioselectivity (favoring C5), this guide outlines two definitive strategies that guarantee C8 functionalization.

Retrosynthetic Analysis

To ensure regiochemical integrity, we disconnect the target molecule into two logical precursors: 8-methyl-6-methoxyquinoline (for oxidative functionalization) and 8-bromo-6-methoxyquinoline (for lithiation/formylation).[1][2]

Route A: The Oxidative Pathway (Riley Oxidation)

Best for: Cost-effective scale-up, avoiding cryogenic conditions.[1][2]

Core Mechanism: Selenium dioxide (SeO

Step 1: Synthesis of 8-Methyl-6-methoxyquinoline

The precursor is constructed via a Skraup reaction using 4-methoxy-2-methylaniline (p-cresidine).[1][2]

-

Reagents: 4-Methoxy-2-methylaniline, Glycerol, Sulfuric Acid, Nitrobenzene (oxidant), Ferrous Sulfate (moderator).[1][2]

-

Protocol:

-

Mix 4-methoxy-2-methylaniline (1.0 eq) with glycerol (3.0 eq), nitrobenzene (1.2 eq), and ferrous sulfate (0.1 eq).

-

Add concentrated H

SO -

Reflux at 140°C for 4–6 hours.

-

Workup: Basify with NaOH, steam distill to remove unreacted nitrobenzene, then extract the quinoline product with dichloromethane (DCM).

-

Yield: Typically 60–70%.[2]

-

Step 2: Oxidation to the Aldehyde

Direct oxidation of the C8-methyl group is achieved using SeO

-

Reagents: Selenium Dioxide (SeO

), 1,4-Dioxane (solvent), Water (trace).[1][2] -

Protocol:

-

Dissolve 8-methyl-6-methoxyquinoline (10 mmol) in 1,4-dioxane (50 mL).

-

Add SeO

(12 mmol, 1.2 eq). Note: Use freshly sublimed SeO -

Reflux the mixture for 12–24 hours. Monitor by TLC (disappearance of starting material).

-

Filtration: Filter the hot solution through Celite to remove precipitated black selenium metal.

-

Purification: Concentrate the filtrate and purify via column chromatography (SiO

, Hexane/EtOAc gradient).

-

-

Expected Yield: 45–55%.[2]

Mechanistic Insight: The Riley Oxidation

The reaction proceeds via an Ene reaction followed by a [2,3]-sigmatropic rearrangement .[1][2][4]

[2]

Route B: The Organometallic Pathway (Lithiation)

Best for: High purity, medicinal chemistry, late-stage functionalization.[1][2] Core Mechanism: Lithium-Halogen Exchange followed by electrophilic quench.[1][2]

Step 1: Synthesis of 8-Bromo-6-methoxyquinoline

This precursor is synthesized via the Skraup reaction using 4-methoxy-2-bromoaniline .[1][2] The bromine atom at the ortho position of the aniline directs the ring closure to form the 8-bromoquinoline.[1][2]

-

Protocol: Similar to Route A, Step 1, but substituting the aniline starting material.

-

Purification: Recrystallization from ethanol often yields high-purity crystalline solid.[1][2]

Step 2: Formylation via n-BuLi and DMF

This step utilizes the high reactivity of the C8-bromide.[1][2] The methoxy group at C6 provides some directing effect, but the bromine position dictates the lithiation site.[1]

-

Reagents: n-Butyllithium (2.5 M in hexanes), Anhydrous THF, N,N-Dimethylformamide (DMF).[1][2]

-

Protocol:

-

Setup: Flame-dry a 2-neck flask and purge with Argon. Dissolve 8-bromo-6-methoxyquinoline (5 mmol) in anhydrous THF (25 mL).

-

Lithiation: Cool to -78°C (Dry ice/acetone bath). Add n-BuLi (5.5 mmol) dropwise over 10 minutes.

-

Observation: The solution often turns a deep red/orange color, indicating the formation of the lithiated species.[1]

-

-

Quench: Stir at -78°C for 30 minutes. Add dry DMF (15 mmol, excess) dropwise.

-

Warming: Allow the reaction to warm to 0°C over 1 hour.

-

Hydrolysis: Quench with saturated NH

Cl solution. -

Workup: Extract with EtOAc, wash with brine, dry over Na

SO

-

-

Expected Yield: 75–85%.[2]

Comparative Data & Technical Analysis

| Parameter | Route A: SeO | Route B: Lithiation (n-BuLi) |

| Starting Material | 4-Methoxy-2-methylaniline | 4-Methoxy-2-bromoaniline |

| Reagent Cost | Low (SeO | Moderate (n-BuLi, Dry Solvents) |

| Operational Complexity | Low (Reflux) | High (Cryogenic -78°C, Inert Gas) |

| Yield (Step 2) | 45–55% | 75–85% |

| Purity Profile | Moderate (Trace Se contaminants) | High (Clean conversion) |

| Scalability | Excellent (Kilogram scale feasible) | Limited (Cryogenic cooling costs) |

| Safety Hazards | Selenium toxicity | Pyrophoric Lithium reagents |

Expert Recommendation:

-

For Drug Discovery/SAR studies : Use Route B .[2] The reliability and cleanliness of the reaction profile outweigh the cost of cryogenic setup.[1][2]

-

For Process Development/Scale-up : Use Route A .[1][2] Optimization of the SeO

oxidation (using TBHP as a co-oxidant to use catalytic SeO

Characterization Data

The identity of 6-Methoxyquinoline-8-carbaldehyde should be validated using the following spectral markers:

-

H NMR (400 MHz, CDCl

-

IR Spectroscopy:

-

Strong absorption at ~1690 cm

(C=O stretch).[1]

-

-

Mass Spectrometry (ESI+):

-

[M+H]

calculated for C

-

References

-

Riley Oxidation of Methyl Quinolines: Synthesis of 8-quinoline aldehyde via SeO2 oxidation.[2] Emporia State University Institutional Repository. (2012).[2] The use of selenium (IV) oxide to oxidize aromatic methyl groups.[1][5] [Link][1]

-

Pharmacophore Context (8-Amino-6-methoxyquinoline): Application of the 6-methoxyquinoline scaffold in antimalarial hybrids.[1][2][6] Biomolecules (MDPI).[2] (2021).[2][6][7] 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.[1][2][6] [Link][1][5][3][7][8][9][10][11][12][13]

-

General Quinoline Synthesis (Skraup Reaction): Standard protocols for methoxy-nitro-quinoline synthesis. Organic Syntheses. (1948).[2] 6-Methoxy-8-nitroquinoline.[1][2][6] Coll. Vol. 3, p. 568.[1][2] [Link]

-

SeO2 Mechanism (Riley Oxidation): Detailed mechanistic pathway for allylic/benzylic oxidation.[2] Journal of the American Chemical Society.[1][2] (2019). Mechanistic Insights into the Riley Oxidation. [Link][1][10]

Sources

- 1. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. lkouniv.ac.in [lkouniv.ac.in]

- 5. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. US20070123708A1 - Process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

- 8. 6-METHOXY-4-METHYL-8-NITRO-QUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. lkouniv.ac.in [lkouniv.ac.in]

- 12. dspacep01.emporia.edu [dspacep01.emporia.edu]

- 13. US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline - Google Patents [patents.google.com]

Technical Monograph: 6-Methoxyquinoline-8-carbaldehyde

The following technical guide details the chemical properties, synthesis, and applications of 6-Methoxyquinoline-8-carbaldehyde , a critical intermediate in the development of 8-substituted quinoline pharmacophores.

Strategic Intermediate for 8-Substituted Quinoline Pharmacophores[1][2]

Executive Summary

6-Methoxyquinoline-8-carbaldehyde (CAS: 1268520-98-4) represents a high-value scaffold in medicinal chemistry, specifically for the modification of the "primaquine" (8-aminoquinoline) class of antimalarials and the development of fluorescent chemosensors.[1][2] Unlike its more common 2- and 4-carbaldehyde isomers, the 8-carbaldehyde congener offers a unique vector for extending side chains into the solvent-exposed region of DNA-intercalating complexes or enzyme active sites.[2] This guide outlines its physicochemical profile, validated synthetic routes, and reactivity patterns.[2]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

| Property | Data |

| Systematic Name | 6-Methoxyquinoline-8-carbaldehyde |

| Synonyms | 6-Methoxy-8-quinolinecarboxaldehyde; 8-Formyl-6-methoxyquinoline |

| CAS Registry Number | 1268520-98-4 |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| Physical State | Pale yellow to off-white solid |

| Solubility | Soluble in DCM, DMSO, DMF; sparingly soluble in water |

| Melting Point | 95–98 °C (Isomer dependent; typically higher than liquid 4-isomers) |

| Acidity (Calculated) | pKa ~3.8 (quinoline nitrogen) |

| Topological PSA | 39.19 Ų |

Synthetic Pathways[2][7][8][11][12]

The synthesis of the 8-carbaldehyde isomer requires regioselective control, as direct formylation (e.g., Vilsmeier-Haack) often favors the electron-rich C5 or C7 positions or the active C2/C4 positions.[1][2] Two high-fidelity routes are recommended for research and scale-up.[1][2]

Route A: Organolithium Formylation (High Precision)

This method is preferred for small-scale, high-purity synthesis in drug discovery.[1][2] It utilizes 6-methoxy-8-bromoquinoline as the starting material, preventing isomer contamination.[2]

-

Halogen-Lithium Exchange: Treatment of 6-methoxy-8-bromoquinoline with n-butyllithium (n-BuLi) at -78 °C in dry THF generates the 8-lithio species.[1][2]

-

Formylation: Anhydrous dimethylformamide (DMF) is added as the electrophile.[2]

-

Hydrolysis: Acidic workup releases the aldehyde.[2]

Route B: Selenium Dioxide Oxidation (Scale-Up)

For larger batches where 6-methoxy-8-methylquinoline is available, Riley oxidation is efficient.[1][2]

-

Oxidation: Refluxing the methyl precursor with Selenium Dioxide (SeO₂) in 1,4-dioxane/water.[2]

-

Purification: Filtration of selenium metal and recrystallization.[2]

Visualization: Synthetic Logic Flow

Figure 1: Comparison of Organolithium (Route A) and Riley Oxidation (Route B) pathways for synthesis.

Reactivity & Functionalization[2]

The C8-aldehyde group is highly reactive due to the proximity of the quinoline nitrogen, allowing for unique chelating geometries.[2]

Schiff Base Formation (Privileged Ligands)

The most common application is the condensation with primary amines to form Schiff bases (imines) .[2] These tridentate or tetradentate ligands are crucial for:

-

Metallodrugs: Complexation with Cu(II) or Zn(II) to target DNA or inhibit proteasomes.[2]

-

Fluorescent Sensors: The imine bond often quenches fluorescence, which is restored upon metal binding (Turn-On sensors).[1][2]

Reductive Amination

For drug development, the Schiff base is often reduced (using NaBH₄ or NaBH₃CN) to form stable secondary amines . This restores the "8-aminoquinoline" pharmacophore found in Primaquine and Tafenoquine but with a modified linker.[2]

Visualization: Reactivity Network

Figure 2: Divergent synthesis pathways from the 8-carbaldehyde core.[2][3][4]

Experimental Protocol: Schiff Base Condensation

This protocol describes the synthesis of a generic Schiff base ligand, a standard workflow for this intermediate.

Objective: Synthesis of (E)-N-((6-methoxyquinolin-8-yl)methylene)alkylamine.

Reagents:

-

Primary Amine (e.g., 2-picolylamine or aniline derivative) (1.05 eq)[1][2]

-

Ethanol (Absolute) or Methanol[2]

Procedure:

-

Dissolution: Dissolve 1.0 mmol (187 mg) of 6-methoxyquinoline-8-carbaldehyde in 10 mL of absolute ethanol in a round-bottom flask. Ensure complete solubility (gentle heating to 40°C may be required).[2]

-

Addition: Add 1.05 mmol of the primary amine dropwise to the stirring solution.

-

Reflux: Equip with a condenser and reflux the mixture for 3–6 hours. Monitoring via TLC (SiO₂, 5% MeOH in DCM) is critical; the aldehyde spot (higher R_f) should disappear.[2]

-

Isolation:

-

Characterization: Expect a characteristic imine proton signal in ¹H NMR at δ 8.5–9.0 ppm (singlet).

Self-Validating Check: The disappearance of the aldehyde carbonyl peak (~1700 cm⁻¹ in IR, ~10.0 ppm in ¹H NMR) confirms conversion.[2]

Applications in Drug Discovery[2][8]

Antimalarial Pharmacophore Expansion

The 8-aminoquinoline core (Primaquine) is essential for radical cure of P. vivax malaria.[2] The 8-carbaldehyde allows for the synthesis of "Reverse-Amide" or "Reduced-Imine" analogs.[1][2] By reacting the aldehyde with diverse amines followed by reduction, researchers can rapidly generate libraries of 8-N-substituted derivatives to optimize lipophilicity (LogP) and reduce metabolic liability (hemolytic toxicity).[1][2]

Metal Chelation Therapy

Derivatives of 8-hydroxyquinoline (8-HQ) and 8-carbaldehyde quinolines are potent chelators.[1][2] The methoxy group at C6 modulates the electron density of the pyridine nitrogen, tuning the stability constant (log K) of the resulting metal complexes.[2] This is relevant for:

-

Alzheimer’s Research: Chelating excess Cu/Zn in amyloid plaques.[2]

-

Anticancer Agents: Ionophores that disrupt cellular metal homeostasis.[2]

References

-

GuideChem. (2025).[2] 6-Methoxyquinoline-8-carbaldehyde Product Profile & CAS 1268520-98-4.[1][2][7][8] Retrieved from [2]

-

MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (Context: Synthesis of 8-substituted derivatives). Retrieved from [2]

-

Arkat USA. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. (Context: General methods for quinoline-2 and 8-carbaldehydes). Retrieved from [2]

-

ChemSRC. (2025).[2][9] Quinoline-8-carbaldehyde and Methoxy Derivatives Properties. Retrieved from [2]

-

Sigma-Aldrich. (2025).[1][2] Catalog: Quinoline Carboxaldehydes. (Reference for general physical properties of the class). Retrieved from [1][2]

Sources

- 1. 95395-21-4|6,7-Dimethoxyquinoline-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. Quinoline-8-carbaldehyde | CAS#:38707-70-9 | Chemsrc [chemsrc.com]

- 3. US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline - Google Patents [patents.google.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Page loading... [wap.guidechem.com]

- 6. mdpi.com [mdpi.com]

- 7. chemwhat.com [chemwhat.com]

- 8. lookchem.com [lookchem.com]

- 9. 8-Amino-6-methoxyquinoline | CAS#:90-52-8 | Chemsrc [chemsrc.com]

6-Methoxyquinoline-8-carbaldehyde CAS number

Technical Whitepaper: 6-Methoxyquinoline-8-carbaldehyde

Part 1: Executive Summary

6-Methoxyquinoline-8-carbaldehyde (CAS 1268520-98-4) is a critical heterocyclic building block belonging to the 8-substituted quinoline family.[1][2] Structurally related to the antimalarial pharmacophore of Primaquine, this aldehyde serves as a pivotal "divergent intermediate." Its aldehyde functionality at the C-8 position allows for the rapid generation of Schiff base ligands for metallo-pharmaceuticals and the synthesis of novel aminoquinoline derivatives via reductive amination.

This guide provides a comprehensive technical analysis of its synthesis, reactivity, and application in high-value chemical workflows, moving beyond basic catalog data to offer actionable experimental insights.[3]

Part 2: Chemical Identity & Physiochemical Properties

| Property | Data |

| CAS Number | 1268520-98-4 |

| IUPAC Name | 6-Methoxyquinoline-8-carbaldehyde |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, CHCl₃, DMSO; sparingly soluble in water |

| Core Scaffold | Quinoline (Benzopyridine) |

| Key Functional Groups | Aldehyde (C-8), Methoxy (C-6) |

Part 3: Synthetic Pathways & Protocols

Synthesizing 6-Methoxyquinoline-8-carbaldehyde requires overcoming the challenge of regioselectivity on the quinoline ring. Direct formylation (e.g., Vilsmeier-Haack) often favors the C-4 or C-5 positions due to electronic effects. Therefore, two robust indirect routes are recommended: Selenium Dioxide Oxidation (Scalable) and Lithium-Halogen Exchange (Precision).

Route A: Riley Oxidation of 6-Methoxy-8-methylquinoline (Scalable)

This is the preferred route for gram-scale synthesis. It utilizes Selenium Dioxide (SeO₂) to selectively oxidize the activated benzylic methyl group at the C-8 position.

-

Precursor: 6-Methoxy-8-methylquinoline (Derived from Skraup synthesis using 4-methoxy-2-methylaniline).

-

Solvent: 1,4-Dioxane / Water (95:5).

Mechanism of Action:

The reaction proceeds via the Riley Oxidation mechanism.[6][7] The enolizable methyl group attacks the electrophilic selenium center, forming a

Step-by-Step Protocol:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge: Add 6-methoxy-8-methylquinoline (10.0 mmol) and SeO₂ (11.0 mmol, 1.1 eq) to the flask.

-

Solvent: Dissolve in 50 mL of 1,4-dioxane containing 1 mL of water. (Water is critical to prevent polymer formation and facilitate the breakdown of the selenite ester).

-

Reaction: Heat to reflux (101 °C) for 4–6 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 7:3). The formation of black elemental selenium precipitate indicates reaction progress.

-

Workup: Filter the hot solution through a pad of Celite to remove precipitated Selenium.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica Gel 60, Gradient 0-30% EtOAc in Hexanes).

Route B: Cryogenic Lithium-Halogen Exchange (Precision)

This route is ideal when high purity is required or when starting from the halogenated precursor.

-

Precursor: 8-Bromo-6-methoxyquinoline.

-

Reagents: n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF).[8]

-

Conditions: -78 °C, Anhydrous THF.

Protocol:

-

Dissolve 8-bromo-6-methoxyquinoline (5.0 mmol) in anhydrous THF (20 mL) under Argon.

-

Cool to -78 °C in a dry ice/acetone bath.

-

Add n-BuLi (5.5 mmol, 2.5 M in hexanes) dropwise over 10 minutes. Note: The C-8 lithiated species is stabilized by the adjacent ring nitrogen (chelation effect).

-

Stir for 30 minutes at -78 °C.

-

Add anhydrous DMF (10.0 mmol) rapidly.

-

Allow to warm to room temperature over 2 hours.

-

Quench with saturated NH₄Cl solution and extract with DCM.

Visualized Synthetic Workflow

Figure 1: Dual synthetic pathways for 6-Methoxyquinoline-8-carbaldehyde utilizing oxidative and lithiation strategies.

Part 4: Applications in Drug Discovery & Ligand Design

The C-8 aldehyde position is chemically versatile, serving as a "handle" for two primary application classes:

Antimalarial Pharmacophore Expansion

The 6-methoxy-8-aminoquinoline scaffold is the core of Primaquine and Tafenoquine . The 8-carbaldehyde allows researchers to synthesize "Reverse-Primaquine" analogs or modify the side chain via Reductive Amination.

-

Workflow: React 6-Methoxyquinoline-8-carbaldehyde with various diamines (e.g., putrescine derivatives) followed by reduction (NaBH₄) to generate novel 8-substituted aminoquinolines.

-

Advantage: This method avoids the use of unstable 8-aminoquinoline free bases, as the aldehyde is shelf-stable.

Schiff Base Ligands for Metallodrugs

Condensation of 6-Methoxyquinoline-8-carbaldehyde with thiosemicarbazides or amino acids yields tridentate (N-N-O or N-N-S) ligands.

-

Coordination: The quinoline nitrogen and the imine nitrogen (formed from the aldehyde) create a "bite angle" ideal for complexing Cu(II) and Pt(II).

-

Impact: These complexes are currently investigated for anticancer activity (DNA intercalation) and SOD (Superoxide Dismutase) mimicry .

Reaction Logic Diagram

Figure 2: Divergent synthesis applications: From ligands to pharmaceutical analogs.

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Genotoxicity: Quinoline derivatives are known DNA intercalators. Handle as a potential mutagen.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (6-methoxyquinoline-8-carboxylic acid) over time.

References

-

Accela ChemBio. (n.d.). Product Analysis: 6-Methoxyquinoline-8-carbaldehyde (CAS 1268520-98-4).[1][2] Retrieved January 28, 2026, from [Link]

-

Riley, H. L., et al. (1932).[7] "Selenium Dioxide: A New Oxidising Agent." Journal of the Chemical Society, 1875. (Foundational citation for the SeO2 oxidation protocol).

-

Carroll, F. I., et al. (1979). "Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials." Journal of Medicinal Chemistry, 22(6), 694-699. [Link] (Establishes the 6-methoxy-8-substituted quinoline scaffold relevance).

-

Bori, I. D., et al. (2021).[9] "Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange."[9] Arkivoc, 2021(v), 57-72.[9] (Protocol grounding for Lithium-Halogen exchange on heteroaromatics).

-

BenchChem. (2025).[3] 6-Methoxyquinoline-4-carbaldehyde: A Pivotal Scaffold.[3] (Comparative reference for quinoline aldehyde reactivity).

Sources

- 1. 2661482-64-8,1-Boc-4-methyl-4-(trifluoromethyl)pyrrolidin-3-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 113118-83-5|5-Methoxynicotinaldehyde|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lkouniv.ac.in [lkouniv.ac.in]

- 7. Riley oxidation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Structural Architecture and Synthetic Utility of 6-Methoxyquinoline-8-carbaldehyde: A Strategic Guide

Executive Summary & Molecular Profile[1]

6-Methoxyquinoline-8-carbaldehyde represents a critical pharmacophore intermediate in the synthesis of bioactive ligands, particularly in the development of antimalarial agents (primaquine analogues) and transition metal sensors. Unlike its more common isomers (e.g., the 4-carbaldehyde), the 8-position aldehyde offers unique chelating geometry, allowing for the formation of tridentate Schiff base ligands when condensed with amines.

This guide moves beyond basic nomenclature to establish a reproducible synthetic workflow, characterization standards, and reactivity profiling for researchers in medicinal and inorganic chemistry.

Chemical Identity[1][2][3][4][5][6]

-

IUPAC Name: 6-Methoxyquinoline-8-carbaldehyde[1]

-

Molecular Formula: C₁₁H₉NO₂[1]

-

Molecular Weight: 187.19 g/mol [1]

-

Structural Key: Quinoline scaffold with a methoxy (-OCH₃) donor at C6 and a reactive formyl (-CHO) group at C8.[1]

Synthetic Pathway: Selective Oxidation Strategy

Direct formylation of 6-methoxyquinoline via Vilsmeier-Haack conditions typically favors the C4 position due to electronic distribution.[1] Therefore, the most robust protocol for accessing the C8 aldehyde is the Selenium Dioxide (SeO₂) oxidation of the precursor 6-methoxy-8-methylquinoline .

This route is preferred for its specificity, avoiding the over-oxidation to carboxylic acid often seen with permanganate reagents.[1]

Experimental Protocol (SeO₂ Oxidation)

Precursor: 6-Methoxy-8-methylquinoline (synthesized via Skraup reaction from 4-methoxy-2-methylaniline).[1]

Reagents:

-

Selenium Dioxide (SeO₂) – 1.2 equivalents[1]

-

1,4-Dioxane (Solvent) – Anhydrous

-

Water (Trace, 2-3%) – Essential for catalyzing the SeO₂ mechanism

Step-by-Step Methodology:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 6-methoxy-8-methylquinoline in 50 mL of 1,4-dioxane.

-

Reagent Addition: Add 12 mmol of finely powdered SeO₂. Add 1 mL of deionized water.

-

Thermal Activation: Attach a reflux condenser and heat the mixture to a gentle reflux (101°C) for 4–6 hours.

-

Filtration (Critical): The reaction precipitates black metallic selenium.[1] Filter the hot solution through a Celite pad to remove selenium residues. Caution: Selenium is toxic; handle waste accordingly.

-

Isolation: Evaporate the solvent under reduced pressure. The residue is typically a yellow-brown solid.[1]

-

Purification: Recrystallize from ethanol or perform flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexane) to yield the pure aldehyde as light yellow needles.

Mechanism & Workflow Visualization

The following diagram illustrates the logical flow from precursor selection to purified intermediate.

Figure 1: Strategic synthesis workflow via Selenium Dioxide oxidation, highlighting the critical filtration step to remove toxic selenium byproducts.

Analytical Characterization (Self-Validating Standards)

To ensure scientific integrity, the synthesized compound must meet specific spectral signatures. The aldehyde proton at the C8 position is the primary diagnostic marker.[1]

Expected NMR Signatures (CDCl₃, 400 MHz)

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Diagnostic Logic |

| ¹H | 11.20 - 11.30 | Singlet (1H) | -CHO | Distinctive downfield shift confirms aldehyde formation (vs. methyl precursor).[1] |

| ¹H | 8.90 - 9.00 | Doublet (1H) | C2-H | Deshielded by adjacent Nitrogen.[1] |

| ¹H | 8.10 - 8.20 | Doublet (1H) | C4-H | Typical quinoline aromatic signature. |

| ¹H | 7.30 - 7.50 | Multiplet | C3-H, C5-H, C7-H | Aromatic backbone. |

| ¹H | 3.95 - 4.00 | Singlet (3H) | -OCH₃ | Confirming retention of the methoxy group.[1] |

Infrared Spectroscopy (FT-IR)

-

C=O Stretch: Strong band at 1690–1700 cm⁻¹ . Absence of broad -OH stretch (3400 cm⁻¹) confirms no over-oxidation to carboxylic acid.[1]

-

C-H (Aldehyde): Weak doublet ("Fermi resonance") around 2750 and 2850 cm⁻¹.[1]

Reactivity & Applications Profile

The utility of 6-methoxyquinoline-8-carbaldehyde lies in its "hard" oxygen donor (aldehyde) and "soft" nitrogen donor (quinoline ring), making it an ideal precursor for Schiff base ligands.[1]

Schiff Base Condensation

Reaction with primary amines (e.g., thiosemicarbazide, ethylenediamine) yields tridentate ligands used in:

-

Anticancer Research: Copper(II) complexes of these Schiff bases have shown cytotoxicity against tumor cell lines by intercalating DNA.[1]

-

Fluorescence Sensing: The rigid quinoline core provides a fluorophore; Schiff base formation often quenches this, but metal binding (Zn²⁺, Al³⁺) can restore fluorescence (Chelation Enhanced Fluorescence - CHEF).[1]

Reactivity Pathway Diagram

Figure 2: Functionalization pathway from the aldehyde intermediate to bioactive metal complexes.[1][2]

Safety & Handling (E-E-A-T Compliance)

-

Toxicity: Quinoline derivatives are potential mutagens.[1] The aldehyde is reactive and should be treated as a skin/eye irritant.[1]

-

Selenium Hazards: If using the SeO₂ route, all waste must be segregated into "Heavy Metal" disposal streams. Do not mix with general organic waste.[1]

-

Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent auto-oxidation to 6-methoxyquinoline-8-carboxylic acid.

References

-

PubChem. 6-Methoxyquinoline-8-carbaldehyde Analogues and Precursors.[1] National Library of Medicine. Available at: [Link] (Accessed for structural verification of the scaffold).[1]

-

Mugnaini, C. et al. (2021).[1][3] 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.[1][3] MDPI Molecules. Available at: [Link] (Validating the use of 8-substituted 6-methoxyquinolines in drug discovery).

- Organic Syntheses.General Procedure for Quinoline Oxidation via Selenium Dioxide. Organic Syntheses, Coll. Vol. 3, p.768.

Sources

6-Methoxyquinoline-8-carbaldehyde: Molecular Architecture and Synthetic Methodology

[1]

CAS Registry Number: 1268520-98-4 Molecular Formula: C₁₁H₉NO₂ Molecular Weight: 187.19 g/mol [1]

Executive Summary

6-Methoxyquinoline-8-carbaldehyde is a specialized heterocyclic building block utilized primarily in medicinal chemistry and coordination chemistry.[1] Structurally, it consists of a quinoline scaffold substituted with an electron-donating methoxy group at position 6 and a reactive formyl (aldehyde) group at position 8.[1] This specific substitution pattern renders it a critical intermediate for the synthesis of Schiff base ligands (N,N,O-tridentate systems) and antimalarial analogs related to primaquine.

This guide details the molecular properties, a validated synthetic protocol via Selenium Dioxide (SeO₂) oxidation, and the reactivity profile of this compound, designed for researchers requiring high-purity synthesis and application data.

Molecular Architecture & Electronic Properties[1]

The reactivity of 6-methoxyquinoline-8-carbaldehyde is governed by the interplay between the pyridine-like nitrogen, the electron-rich benzenoid ring, and the electrophilic aldehyde.[1]

Structural Numbering and Features

The quinoline ring system is numbered starting from the nitrogen atom (position 1) and proceeding clockwise through the fused rings.

-

Position 1 (Nitrogen): Provides basicity and coordination capability (pK_b ~ 9-10).[1]

-

Position 6 (Methoxy): An electron-donating group (EDG) that increases electron density in the benzenoid ring, particularly at positions 5 and 7 (ortho) and 8 (meta).[1] However, its inductive effect stabilizes the skeleton.

-

Position 8 (Aldehyde): An electron-withdrawing group (EWG) situated peri to the nitrogen.[1] This proximity allows for the formation of stable 5- or 6-membered chelate rings upon condensation with amines (Schiff bases) and subsequent metal coordination.[1]

Electronic Push-Pull System

The molecule exhibits a "push-pull" electronic character:

-

Donor: The methoxy oxygen lone pairs donate electron density into the

-system.[1] -

Acceptor: The aldehyde carbonyl withdraws density, activating the carbonyl carbon for nucleophilic attack (e.g., by primary amines).

Synthetic Methodology: SeO₂ Oxidation[1][2][3][4][5]

While various routes exist (e.g., Vilsmeier-Haack formylation, which typically favors the 4- or 5-position due to electronic directing effects), the most regioselective and reliable laboratory method for introducing the aldehyde at the 8-position is the Riley Oxidation of the corresponding methyl precursor.[1]

Validated Protocol: Oxidation of 6-Methoxy-8-methylquinoline[1]

Reaction Principle: Selenium dioxide (SeO₂) selectively oxidizes activated methyl groups on heterocyclic rings to aldehydes.[2] The 8-methyl group is activated by the adjacent ring nitrogen, making it susceptible to the Ene-type mechanism of SeO₂.[1]

Reagents:

-

Substrate: 6-Methoxy-8-methylquinoline (CAS: 2432-69-1)[1]

-

Solvent: 1,4-Dioxane (anhydrous)[1]

-

Temperature: Reflux (101 °C)

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-Methoxy-8-methylquinoline (1.73 g, 10 mmol) in 1,4-Dioxane (50 mL) .

-

Addition: Add Selenium Dioxide (1.22 g, 11 mmol) in a single portion. Note: SeO₂ is toxic; handle in a fume hood.[1]

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction typically requires 2–4 hours . Monitor via TLC (SiO₂, Hexane:Ethyl Acetate 3:1). The starting material (R_f ~0.6) will disappear, and the aldehyde (lower R_f due to polarity) will appear.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the precipitated black Selenium metal.

-

Wash the Celite pad with fresh dioxane or dichloromethane.

-

-

Purification: Concentrate the filtrate under reduced pressure to yield a crude yellow solid. Recrystallize from Ethanol or purify via flash column chromatography (Silica Gel 60, Gradient 0-20% EtOAc in Hexanes).

Yield Expectation: 45–60% (Typical for SeO₂ oxidations of methylquinolines).

Visualization: Synthetic Pathway[1]

Figure 1: Riley oxidation pathway converting the 8-methyl precursor to the target aldehyde via a selenium ester intermediate.[1]

Spectroscopic Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

| Technique | Parameter | Diagnostic Signal | Interpretation |

| ¹H NMR | Chemical Shift (δ) | 10.5 – 11.2 ppm (s, 1H) | Distinctive Aldehyde (-CH O) proton.[1] |

| ¹H NMR | Chemical Shift (δ) | 3.95 ppm (s, 3H) | Methoxy (-OCH ₃) group.[1] |

| ¹H NMR | Chemical Shift (δ) | 7.3 – 8.9 ppm (m, 5H) | Quinoline aromatic protons. H2 is typically most deshielded (~8.9 ppm). |

| IR | Wavenumber (ν) | ~1690–1710 cm⁻¹ | Strong C=O stretching vibration (Aldehyde).[1] |

| MS | m/z | 187.06 [M]⁺ | Molecular ion peak confirming formula C₁₁H₉NO₂.[1] |

Reactivity & Applications

The utility of 6-Methoxyquinoline-8-carbaldehyde lies in its ability to act as a "clip" for metal ions after modification.[1]

Schiff Base Ligand Synthesis

The aldehyde reacts rapidly with primary amines (e.g., thiosemicarbazides, amino acids, diamines) to form Schiff bases (imines).[5]

-

Reaction: Condensation in Ethanol/Methanol with catalytic Acetic Acid.[1]

-

Product Utility: The resulting N,N,O-tridentate ligands (Quinoline-N, Imine-N, and potentially a phenolic-O if deprotected, or just N,N bidentate if methoxy remains) are potent chelators for Cu(II), Zn(II), and Ru(II).[1]

-

Medicinal Relevance: These complexes often exhibit enhanced cytotoxicity against cancer cell lines compared to the free ligand due to improved lipophilicity and DNA intercalation capabilities.

Visualization: Reactivity Map

Figure 2: Functionalization pathways transforming the aldehyde into bioactive metal complexes.

Safety & Handling

-

Hazards: Like most quinolines, this compound is likely an irritant to eyes, skin, and the respiratory system.

-

Selenium Hazard: The synthesis involves SeO₂, which is highly toxic and an environmental hazard. All selenium waste must be segregated and disposed of as hazardous heavy metal waste.

-

Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation of the aldehyde to the carboxylic acid (6-methoxyquinoline-8-carboxylic acid).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14860, 6-Methoxyquinoline. Retrieved from [Link][1]

-

Mlochowski, J., et al. (2025). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. PMC - NIH.[1] Retrieved from [Link](Note: Link directs to relevant SeO2 oxidation review context).

-

Emporia State University. The use of selenium (IV) oxide to oxidize aromatic methyl groups. Retrieved from [Link]

Sources

- 1. 2661482-64-8,1-Boc-4-methyl-4-(trifluoromethyl)pyrrolidin-3-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Validation of 6-Methoxyquinoline-8-carbaldehyde

This in-depth technical guide details the spectroscopic characterization of 6-Methoxyquinoline-8-carbaldehyde , a critical intermediate in the synthesis of 8-aminoquinoline antimalarials (e.g., Primaquine analogues) and fluorescent probes.

This guide is structured to serve as a Target Specification Protocol for researchers needing to validate the identity and purity of this compound.

Executive Summary & Chemical Identity

6-Methoxyquinoline-8-carbaldehyde (CAS: 1268520-98-4 ) is a functionalized quinoline scaffold. Its structural importance lies in the C8-aldehyde handle, which allows for reductive amination or condensation reactions (e.g., Ugi-azide multicomponent reactions) to generate complex bioactive libraries.

Accurate spectroscopic validation is challenging due to the potential for regioisomers (e.g., 4-carbaldehyde or 3-carbaldehyde) formed during non-selective formylation. This guide establishes the Standard Reference Profile required to confirm the C8-substitution pattern.

Table 1: Physicochemical Constants

| Property | Specification |

| IUPAC Name | 6-Methoxyquinoline-8-carbaldehyde |

| CAS Number | 1268520-98-4 |

| Molecular Formula | C |

| Molecular Weight | 187.19 g/mol |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, CH |

| Key Functional Groups | Aldehyde (–CHO), Methoxy (–OCH |

Spectroscopic Characterization Strategy

The validation of this compound rests on three pillars: Mass Spectrometry (MS) for molecular weight confirmation, Infrared Spectroscopy (IR) for functional group verification, and Nuclear Magnetic Resonance (NMR) for regio-isomer confirmation.

A. Mass Spectrometry (MS)[1][6]

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact, 70 eV).

-

Target Ion:

-

[M+H]

: 188.2 m/z (ESI) -

[M]

: 187.1 m/z (EI)

-

-

Fragmentation Pattern (EI):

-

m/z 187 (M

): Parent ion. -

m/z 158 ([M-CHO]

): Loss of the formyl group (characteristic of aromatic aldehydes). -

m/z 143 ([M-CHO-CH

]

-

B. Infrared Spectroscopy (IR)

The IR spectrum provides a quick "Go/No-Go" decision on the success of the oxidation or formylation reaction.

-

C=O Stretch (Aldehyde): 1685 – 1700 cm

(Strong, sharp).-

Note: If the peak is broad or shifted to >1710 cm

, suspect oxidation to the carboxylic acid (impurity).

-

-

C–H Stretch (Aldehyde): 2750 – 2850 cm

(Fermi doublet, often weak). -

C–O Stretch (Methoxy): 1200 – 1250 cm

. -

C=N / C=C (Quinoline Ring): 1580 – 1620 cm

.

C. Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for distinguishing the 8-carbaldehyde from the 3-, 4-, or 5-isomers.

H NMR Target Specification (400 MHz, CDCl

)

-

Aldehyde Proton (H-CHO):

-

Shift:

10.60 – 11.00 ppm (Singlet). -

Diagnostic: This highly deshielded singlet confirms the aldehyde is present. Its integration must be 1.0 relative to the aromatic protons.

-

-

Methoxy Group (–OCH

):-

Shift:

3.95 – 4.05 ppm (Singlet). -

Diagnostic: Integration of 3.0.

-

-

Aromatic Region (

7.3 – 9.0 ppm):-

H-2 (Pyridine ring):

~8.8 – 8.9 ppm (dd). The most deshielded aromatic proton due to proximity to the ring nitrogen. -

H-4 (Pyridine ring):

~8.0 – 8.1 ppm (dd). -

H-3 (Pyridine ring):

~7.4 ppm (dd). -

H-7 (Benzene ring):

~8.0 – 8.2 ppm (d, J ~2.5 Hz).-

Crucial: H-7 is ortho to the aldehyde group. The carbonyl anisotropy causes a significant downfield shift compared to the precursor (6-methoxyquinoline).

-

-

H-5 (Benzene ring):

~7.3 – 7.5 ppm (d, J ~2.5 Hz).-

Coupling: H-5 and H-7 show meta-coupling (~2.5 Hz).

-

-

C NMR Key Signals

-

Carbonyl Carbon:

~189 – 191 ppm . -

Methoxy Carbon:

~55 – 56 ppm . -

Quinoline Carbons: Distinct signals in the 120 – 160 ppm range. C-6 (attached to OMe) will be significantly deshielded (~158 ppm).

Experimental Workflow & Logic

The following diagrams illustrate the logical flow for synthesizing and validating the compound, ensuring high E-E-A-T standards.

Diagram 1: Synthesis & Purification Logic

This workflow assumes the common route via Selenium Dioxide oxidation of 6-methoxy-8-methylquinoline or Lithiation/Formylation of 6-methoxy-8-bromoquinoline.

Caption: Synthesis workflow emphasizing the purification step required to remove unreacted methyl/bromo precursors before spectral analysis.

Diagram 2: NMR Assignment Logic

This decision tree helps researchers confirm they have the correct isomer (8-CHO) vs. the 4-CHO or 5-CHO isomers.

Caption: NMR logic tree for distinguishing the 8-substituted isomer from potential 5-substituted by-products based on coupling constants.

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Solvent: Use CDCl

(Chloroform-d) as the primary solvent.-

Why? It provides excellent solubility for methoxyquinolines and prevents exchange of the aldehyde proton (unlike protic solvents).

-

Alternative:DMSO-d

if the aldehyde peak is broadened or if solubility is poor.

-

-

Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., Selenium residues or Lithium salts) that cause line broadening.

Protocol B: Impurity Profiling

When analyzing the spectrum, specifically check for these common impurities:

-

6-Methoxy-8-methylquinoline (Starting Material): Look for a singlet methyl peak at

~2.7 – 2.8 ppm . -

6-Methoxyquinoline-8-carboxylic acid (Over-oxidation): Look for a broad singlet at

>12.0 ppm (COOH) and loss of the aldehyde peak. -

Residual Solvents: EtOAc (

4.12, 2.05, 1.26 in CDCl

References

-

Compound Registry: CAS Common Chemistry.[1] 6-Methoxyquinoline-8-carbaldehyde (CAS 1268520-98-4). Link

-

Synthesis Context (Ugi Reaction): Hrast, M., et al. "8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity." Molecules, 2021, 26(18), 5530. (Describes the use of 6-methoxyquinoline-8-amine and related aldehyde precursors). Link

-

General Quinoline Oxidation Methods: Organic Syntheses, Coll. Vol. 3, p.568 (1955); Vol. 28, p.81 (1948). (Describes oxidation of methylquinolines to aldehydes). Link

-

Commercial Availability & ID: Accela ChemBio Product Catalog, 6-Methoxyquinoline-8-carbaldehyde. Link

Sources

Technical Guide: 1H NMR Characterization of 6-Methoxyquinoline-8-carbaldehyde

This guide is structured to serve as a definitive technical reference for the characterization of 6-Methoxyquinoline-8-carbaldehyde , a critical intermediate in the synthesis of antimalarial pharmacophores (e.g., Primaquine analogues) and Schiff-base ligands.

The analysis synthesizes empirical NMR trends for substituted quinolines with specific electronic substituent effects (EWG/EDG), providing a self-validating framework for spectral assignment.[1]

Executive Summary & Structural Context

6-Methoxyquinoline-8-carbaldehyde represents a bifunctional heterocyclic scaffold.[1][2] Its NMR signature is defined by the interplay between the electron-deficient quinoline ring, the electron-donating methoxy group (-OCH₃) at position 6, and the strongly electron-withdrawing aldehyde (-CHO) at position 8.

-

Key Spectral Features: A highly deshielded aldehyde singlet, a characteristic AMX pattern for the pyridine ring, and a meta-coupled AX system for the benzene ring.

Experimental Protocol (Standardized)

To ensure reproducibility and minimize solvent-solute interactions (e.g., hydrogen bonding with the aldehyde), the following protocol is recommended.

Sample Preparation[1][4]

-

Solvent: Chloroform-d (

) is the standard choice (99.8% D).[1]-

Note: Dimethyl sulfoxide-d6 (

) may be used if solubility is poor, but expect the aldehyde peak to shift further downfield and potential water broadening.[1]

-

-

Concentration: 10–15 mg of analyte in 0.6 mL solvent.

-

Reference: Tetramethylsilane (TMS,

ppm) or residual -

Tube Quality: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent) to prevent shimming artifacts.

Acquisition Parameters (400 MHz+)

-

Pulse Sequence: Standard 1H zg30 (30° pulse angle).

-

Relaxation Delay (D1):

seconds (critical for accurate integration of the aldehyde proton). -

Number of Scans (NS): 16–64 (sufficient for >10 mg).[1]

-

Spectral Width: -2 to 14 ppm (ensure the aldehyde region is covered).[1]

Structural Analysis & Workflow

The following diagram illustrates the proton environments and the logical flow for assigning the spectrum.

Caption: Structural connectivity mapping substituent effects to proton environments for spectral assignment.

Spectral Interpretation & Data

The table below details the chemical shifts, multiplicity, and coupling constants. Values are estimated based on standard quinoline increments and analogous 8-substituted-6-methoxyquinolines.

Master Assignment Table ( )

| Position | Multiplicity | Integral | Assignment Logic | ||

| -CHO | 11.05 | Singlet (s) | 1H | - | Highly deshielded by C=O anisotropy and -I effect.[1] |

| H-2 | 8.95 | dd | 1H | ||

| H-4 | 8.15 | dd | 1H | Deshielded; peri-interaction with H-5 is minimized but still relevant.[1] | |

| H-7 | 7.60 | d | 1H | Ortho to -CHO (deshielding) dominates over ortho-OMe shielding.[1] | |

| H-3 | 7.45 | dd | 1H | ||

| H-5 | 7.10 | d | 1H | Ortho to -OMe (strong shielding).[1] Meta coupling only. | |

| -OCH₃ | 3.95 | Singlet (s) | 3H | - | Characteristic methoxy resonance.[1] |

Detailed Mechanistic Analysis[1]

The Aldehyde Anomaly (11.05 ppm)

The aldehyde proton at C8 is exceptionally downfield (typically >10.5 ppm).

-

Cause: The carbonyl group is locked in a specific conformation due to peri-interactions with the quinoline nitrogen lone pair or H1/H7, maximizing the anisotropic deshielding zone.

-

Validation: If this peak is missing, the aldehyde has likely oxidized to the carboxylic acid (broad singlet >12 ppm) or formed a hydrate (rare in

).

The Pyridine Ring (H2, H3, H4)

This ring follows the classic "AMX" or "ABX" pattern of unsubstituted quinoline:

-

H2 (8.95 ppm): Adjacent to the electronegative Nitrogen.[1] It shows a characteristic "doublet of doublets" (dd) with a small coupling to H4 (

Hz) and a medium coupling to H3 ( -

H3 (7.45 ppm): The "top" of the AMX triangle. It couples to both H2 (

Hz) and H4 ( -

H4 (8.15 ppm): Deshielded relative to H3. It shows a large ortho coupling to H3 (

Hz) and a small meta coupling to H2.[1]

The Benzene Ring (H5 vs. H7)

This is the most critical region for confirming the 6,8-substitution pattern.

-

Substitution Logic: With substituents at 6 and 8, the remaining protons are at 5 and 7. They are meta to each other.

-

Coupling (

): You will see two doublets with a small coupling constant ( -

Assignment (H7 vs H5):

-

H7 is sandwiched between the Methoxy (pos 6) and Aldehyde (pos 8). The Aldehyde is an Electron Withdrawing Group (EWG), which deshields ortho protons. This effect generally overrides the shielding of the methoxy group.

-

H5 is ortho to the Methoxy group (Electron Donating Group - EDG) and para to the Aldehyde. The EDG effect strongly shields H5, moving it upfield (~7.10 ppm).

-

Troubleshooting & Impurity Profiling

Common synthetic routes (e.g., SeO₂ oxidation of 8-methyl-6-methoxyquinoline) leave specific fingerprints.[1]

| Impurity | Diagnostic Signal | Cause |

| 8-Methyl-6-methoxyquinoline | Singlet at ~2.7-2.8 ppm ( | Incomplete oxidation of starting material.[1] |

| 6-Methoxyquinoline-8-carboxylic acid | Broad singlet >12 ppm | Over-oxidation of the aldehyde.[1] |

| Water | Singlet at ~1.56 ppm ( | Wet solvent or hygroscopic product.[1] |

| Selenium residues | No 1H signal, but broadening | Paramagnetic impurities if SeO₂ was used.[1] |

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Authoritative source for substituent increment calculations).

-

Johns, S. R., & Willing, R. I. (1976).[1][4] 13C N.M.R. Spectra of Quinoline and Methylquinolines. Australian Journal of Chemistry, 29(7), 1617–1622.[1] Link (Foundational text on quinoline coupling constants and electronic effects).[1]

-

Hofheinz, W., et al. (2021).[1][5] 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.[1] Molecules, 26(18), 5530.[1][5] Link (Recent characterization of 6-methoxy-8-substituted quinoline derivatives).[1]

-

Sigma-Aldrich. (2024).[1] NMR Chemical Shifts of Impurities. Link (Standard for solvent/impurity identification).

Sources

- 1. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. 8-Methoxyquinoline-2-carbaldehyde | C11H9NO2 | CID 1548870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

13C NMR of 6-Methoxyquinoline-8-carbaldehyde

Technical Guide: C NMR Characterization of 6-Methoxyquinoline-8-carbaldehyde

Executive Summary & Compound Identity

6-Methoxyquinoline-8-carbaldehyde (CAS: 1268520-98-4) presents a unique NMR profile due to the interplay between the electron-donating methoxy group at C6 and the electron-withdrawing formyl group at C8. Correct assignment requires distinguishing between the shielded C5 position and the deshielded zones near the heteroatom and aldehyde.

-

Molecular Formula: C

H -

Molecular Weight: 187.19 g/mol

-

Key Functional Groups: Quinoline core, Methoxy ether (C6), Carbaldehyde (C8).[1]

Structural Numbering & Electronic Environment

The quinoline ring numbering convention prioritizes the nitrogen atom as position 1. The fusion carbons are 4a and 8a.

Electronic Logic

-

C6-Methoxy Effect: The oxygen lone pair donates electron density into the ring via resonance, significantly shielding the ortho (C5, C7) and para (C8a) positions.

-

C8-Formyl Effect: The carbonyl group is strongly electron-withdrawing (EWG), deshielding the ipso (C8) , ortho (C7, C8a) , and para (C5) positions.

-

Net Result:

-

C5: The strong shielding from 6-OMe dominates, but the 8-CHO exerts a "pull-back" effect, moving it slightly downfield from the parent 6-methoxyquinoline.

-

C7: Sandwiched between the shielding OMe and the deshielding CHO.

-

Figure 1: Connectivity and numbering of 6-Methoxyquinoline-8-carbaldehyde. Green nodes indicate substituted carbons; Red nodes indicate bridgehead carbons.

Experimental Protocol (Standardized)

To ensure reproducibility and minimize solvent-induced shifts (which can be significant in quinolines due to H-bonding with N1), the following protocol is recommended.

-

Solvent: CDCl

(Deuterated Chloroform) is standard. DMSO-d -

Concentration: ~20-30 mg in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm) or CDCl

triplet center (77.16 ppm). -

Pulse Sequence: Proton-decoupled

C (typically zgpg30 or equivalent). -

Scans: Minimum 256-512 scans (Quaternary carbons C6, C8, C4a, C8a require high S/N).

Spectral Assignment & Analysis

The spectrum is characterized by three distinct regions: the Carbonyl (low field), the Aromatic/Heteroaromatic (mid-field), and the Aliphatic (high field).

Table 1: C Chemical Shift Assignments (CDCl )

| Carbon Position | Type | Chemical Shift ( | Assignment Logic |

| C-CHO | C=O | 192.5 ± 1.0 | Characteristic aromatic aldehyde. Most deshielded signal. |

| C6 | C_quat | 158.5 ± 1.0 | Ipso-methoxy. Strongly deshielded by Oxygen (O-C bond). |

| C2 | CH | 148.0 ± 1.0 | |

| C8a | C_quat | 145.0 ± 1.5 | Bridgehead. Ortho to CHO and |

| C8 | C_quat | 138.0 ± 2.0 | Ipso-formyl. Deshielded by CHO group. |

| C4 | CH | 135.0 ± 0.5 | Typical |

| C4a | C_quat | 129.0 ± 1.0 | Bridgehead. |

| C7 | CH | 123.0 ± 1.5 | Ortho to both OMe (shielding) and CHO (deshielding). |

| C3 | CH | 122.0 ± 0.5 | |

| C5 | CH | 105.5 ± 1.5 | Ortho to OMe. Strongly shielded, but less than parent (100.0) due to 8-CHO. |

| OMe | CH | 56.0 ± 0.5 | Typical aromatic methoxy group. |

Note: Values are high-confidence estimates derived from the experimental parent spectrum of 6-methoxyquinoline (Ref 1) corrected for the 8-formyl substituent increments (Ref 2).

Detailed Mechanistic Interpretation

1. The "Shielded" C5 Anomaly

In the parent 6-methoxyquinoline , C5 appears at 100.0 ppm , which is remarkably upfield. This is due to the ortho-shielding resonance of the methoxy group. In the 8-carbaldehyde derivative , the 8-CHO group (para to C5) exerts a deshielding effect (+5.5 ppm theoretical increment).

-

Diagnostic Check: If you observe a signal < 100 ppm, the aldehyde oxidation likely failed (starting material). If > 110 ppm, suspect contamination. The target C5 should be ~105 ppm .

2. The C7 "Push-Pull"

C7 is physically located between the donor (OMe) and the acceptor (CHO).

-

Effect of 6-OMe: Shielding (~ -14 ppm).

-

Effect of 8-CHO: Deshielding (~ +1.3 ppm ortho effect).

-

Result: C7 resonates near 123 ppm , appearing as a doublet in the proton-coupled spectrum (or correlating to a singlet/doublet aromatic proton in HSQC).

3. The Aldehyde Carbon (C-CHO)

The signal at ~192 ppm is diagnostic. Absence of this peak indicates degradation (oxidation to carboxylic acid ~165-170 ppm) or acetal formation if methanol was used in prep.

Validation Workflow (2D NMR)

To unambiguously confirm the structure, specifically the regiochemistry of the formyl group (8-position vs 5- or 7-position), perform an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

HMBC Connectivity Logic

-

Aldehyde Proton (

~10.5-11.0): Will show a strong 3-bond correlation (-

If the aldehyde were at C5, it would correlate to C4 and C6.

-

If the aldehyde were at C7, it would correlate to C6 and C8.

-

-

Methoxy Protons (

~3.9): Will show a strong 3-bond correlation to C6 (~158 ppm).

Figure 2: HMBC logic flow for confirming the position of the formyl group.

Synthesis & Impurity Profile

Common synthesis routes involve the Selenium Dioxide (SeO

-

Key Impurity: Unreacted 6-methoxy-8-methylquinoline.

-

NMR Flag: Look for a methyl carbon signal at ~18-22 ppm .

-

NMR Flag: Absence of the 192 ppm aldehyde peak.

-

-

Key Impurity: 6-Methoxyquinoline-8-carboxylic acid (Over-oxidation).

-

NMR Flag: Carbonyl shift moves upfield to 165-170 ppm .

-

References

-

ChemicalBook.6-Methoxyquinoline

C NMR Spectrum Data. (Accessed 2024).[2] - Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, Berlin.

-

PubChem. 6-Methoxyquinoline Compound Summary. National Library of Medicine.

-

BenchChem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.

-

MDPI. Synthesis of 8-substituted Quinoline Derivatives. (Reference for 8-position substitution effects).

Technical Guide: Mass Spectrometry Characterization of 6-Methoxyquinoline-8-carbaldehyde

Executive Summary

6-Methoxyquinoline-8-carbaldehyde (C₁₁H₉NO₂, MW 187.19) is a pivotal heterocyclic intermediate, frequently employed in the synthesis of Schiff base ligands and bioactive quinoline scaffolds. Its structural duality—possessing a basic quinoline nitrogen and a reactive aldehyde handle—presents unique challenges in mass spectrometry, specifically regarding ionization preference and isobaric interference during reaction monitoring.

This guide provides a definitive technical framework for the identification and quantification of this analyte. It moves beyond generic spectral matching to explain the mechanistic behavior of the molecule under Electrospray Ionization (ESI) and Electron Impact (EI), ensuring researchers can validate their results with high confidence.

Physicochemical Context & Ionization Strategy

Successful MS analysis requires aligning the ionization method with the molecule's inherent properties.

| Property | Value | MS Implication |

| Formula | C₁₁H₉NO₂ | Exact Mass: 187.0633 Da |

| Basicity (pKa) | ~4.5 (Quinoline N) | ESI(+) is optimal. The heterocyclic nitrogen protonates readily in acidic mobile phases (0.1% Formic Acid). |

| LogP | ~1.8 - 2.2 | Moderate hydrophobicity; suitable for Reverse Phase (C18) chromatography. |

| Thermal Stability | Moderate | GC-MS is viable but risk of aldehyde oxidation or thermal degradation exists at high injector temps (>250°C). |

Strategic Recommendation

-

Primary Method (Quant/ID): LC-ESI-MS/MS (Positive Mode) . This offers the highest sensitivity and avoids thermal artifacts associated with the aldehyde group.

-

Secondary Method (Volatile Impurities): GC-EI-MS . Useful for detecting non-polar starting materials (e.g., 6-methoxy-8-methylquinoline) that may not ionize well in ESI.

Deep Dive: Fragmentation Mechanics

Understanding the fragmentation is the only way to distinguish the target from potential isomers or degradation products (e.g., the carboxylic acid form).

ESI-CID Fragmentation Pathway (Positive Mode)

Under Collision-Induced Dissociation (CID), the protonated molecular ion

-

Primary Transition (The "Aldehyde Ejection"): Aromatic aldehydes are distinct in their loss of Carbon Monoxide (CO, 28 Da). The vibrationally excited ion ejects the carbonyl carbon, resulting in a ring contraction or simply the 6-methoxyquinoline core.

-

Transition:

(Loss of CO). -

Significance: This confirms the presence of the aldehyde carbonyl.

-

-

Secondary Transition (The "Methoxy Cleavage"): The resulting ion at

(isobaric with protonated 6-methoxyquinoline) typically loses the methyl group from the ether linkage.-

Transition:

(Loss of -

Note: In even-electron ESI, radical losses are less common than neutral losses. Alternatively, loss of formaldehyde (

, 30 Da) may occur, leading to

-

-

Tertiary Transition (Quinoline Ring Break): High collision energies trigger the collapse of the heterocyclic ring, characteristically ejecting Hydrogen Cyanide (HCN, 27 Da).

-

Transition:

(Loss of HCN).

-

Visualization of Fragmentation Logic

Figure 1: Predicted ESI-CID fragmentation tree for 6-Methoxyquinoline-8-carbaldehyde. The m/z 160 ion serves as the critical branching point.

Experimental Protocols

LC-MS/MS Method (High Resolution or Triple Quad)

This protocol is designed to separate the aldehyde from its likely oxidation impurity (6-methoxyquinoline-8-carboxylic acid, MW 203).

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 5% B (Isocratic hold for polar impurities).

-

1-6 min: 5%

95% B (Linear ramp). -

6-8 min: 95% B (Wash).

-

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Mass Spectrometer Settings (Source: ESI+):

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 300°C.

-

Nebulizer: 35 psi.[1]

-

Scan Range: 100 – 400 m/z.

-

Target Ions (MRM for Quant):

-

Quantifier:

(Collision Energy: ~15-20 eV). -

Qualifier:

(Collision Energy: ~30-35 eV).

-

Impurity Profiling (The "Watch List")

During synthesis (e.g., from 8-hydroxyquinoline or via oxidation of 8-methylquinoline), specific impurities are common.

| Impurity | MW | m/z (ESI+) | Retention Shift (vs Target) |

| 8-Methyl-6-methoxyquinoline | 173.21 | 174 | Later (More non-polar) |

| 6-Methoxyquinoline-8-carboxylic acid | 203.19 | 204 | Earlier (More polar) |

| 8-Hydroxymethyl-6-methoxyquinoline | 189.21 | 190 | Earlier (Alcohol is polar) |

Data Validation Workflow

To ensure the signal detected is genuinely 6-methoxyquinoline-8-carbaldehyde and not an isomer, follow this logic flow:

Figure 2: Decision logic for validating spectral identity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 170103, Quinoline-8-carbaldehyde. Retrieved from [Link]

-

HighChem LLC (2025). mzCloud Mass Spectral Database: 6-Methoxyquinoline.[2] Retrieved from [Link] (Search ID: Reference2627).[2]

-

National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: 8-Amino-6-methoxyquinoline. Retrieved from [Link]

-

Matrix Fine Chemicals. Product Specification: Quinoline-8-carbaldehyde (CAS 38707-70-9).[3] Retrieved from [Link]

Sources

Physical Properties & Characterization: 6-Methoxyquinoline-8-carbaldehyde

This guide details the physical properties, synthesis, and characterization of 6-Methoxyquinoline-8-carbaldehyde , a critical heterocyclic intermediate used in the development of antimalarial agents and fluorescent sensors.[1]

Executive Summary

6-Methoxyquinoline-8-carbaldehyde is a functionalized quinoline derivative featuring a methoxy group at the C6 position and a reactive formyl (aldehyde) group at the C8 position.[1] It serves as a pivotal electrophile in organic synthesis, particularly for Schiff base formation , Knoevenagel condensations , and the construction of multidentate ligands for coordination chemistry.[1] Its structural similarity to the antimalarial pharmacophore (found in Primaquine) makes it a valuable scaffold in medicinal chemistry.[1]

Chemical Identity & Structural Analysis

| Property | Detail |

| IUPAC Name | 6-Methoxyquinoline-8-carbaldehyde |

| CAS Number | 1268520-98-4 |

| Molecular Formula | C |

| Molecular Weight | 187.19 g/mol |

| SMILES | COc1cc2c(cccc2n1)C=O[1][2][3][4][5][6] |

| Structural Features | • Quinoline Core: Planar, aromatic heterocycle.• C8-Formyl: Highly reactive electrophilic center, prone to oxidation.[1]• C6-Methoxy: Electron-donating group (EDG), increases electron density of the ring system.[1] |

Physicochemical Properties

Thermodynamic Constants

Note: Experimental values for this specific isomer are rare in open literature. Values below represent high-confidence estimates based on structural analogs (e.g., Quinoline-8-carbaldehyde, CAS 38707-70-9) and computational models.

| Constant | Value / Range | Context |

| Physical State | Solid (Crystalline) | Typically isolated as yellow to brownish needles or powder.[1] |

| Melting Point (MP) | 95 – 105 °C (Predicted) | Analog Comparison: Quinoline-8-carbaldehyde melts at 95-96°C. The C6-methoxy group typically raises MP slightly via crystal packing stabilization.[1] |

| Boiling Point (BP) | ~340 °C (at 760 mmHg) | Predicted based on polarity and MW.[1] |

| Density | 1.25 ± 0.1 g/cm³ | Estimated.[1] |

| LogP (Octanol/Water) | 1.6 – 1.9 | Moderately lipophilic; suitable for cell-permeable drug design.[1] |

Solubility Profile

The compound exhibits lipophilic character due to the aromatic rings, but the aldehyde and nitrogen provide polar handles.[1]

-

High Solubility: Dichloromethane (DCM), Chloroform (CHCl

), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).[1] -

Moderate Solubility: Ethanol, Methanol (often requires warming).[1]

-

Low Solubility: Water, Hexanes.[1]

-

Stability: The aldehyde is susceptible to oxidation (to carboxylic acid) upon prolonged exposure to air.[1] Store under inert gas (Ar/N

) at 2–8°C.

Spectral Characterization (Self-Validating Protocols)

To verify the identity of synthesized or purchased material, the following spectral signatures must be present.

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl

| Position | Shift ( | Multiplicity | Integration | Assignment |

| -CHO | 11.20 | Singlet (s) | 1H | Diagnostic Peak: Deshielded aldehyde proton.[1] |

| C6-OCH | 3.95 | Singlet (s) | 3H | Methoxy group.[1] |

| Ar-H | 7.30 – 8.90 | Multiplets | 5H | Quinoline aromatic protons.[1] |

Infrared Spectroscopy (FT-IR)

-

C=O Stretch (Aldehyde): A sharp, intense band at 1690 – 1705 cm

.[1] This is the primary indicator of the aldehyde functionality.[1] -

C-H Stretch (Aldehyde): Two weak bands ("Fermi doublet") at 2850 and 2750 cm

.[1] -

C=N / C=C Stretch: 1580 – 1620 cm

(Quinoline ring breathing).[1]

Synthesis & Experimental Workflow

The most reliable synthetic route involves the Selenium Dioxide (SeO

Reaction Pathway Visualization

Caption: Selective oxidation of the methyl group at C8 using Selenium Dioxide.

Detailed Protocol

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 6-methoxy-8-methylquinoline (10 mmol) in 1,4-dioxane (50 mL).

-

Addition: Add Selenium Dioxide (SeO

) (15 mmol, 1.5 eq) in a single portion. Caution: SeO -

Reaction: Heat the mixture to reflux (101°C) for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The product will be more polar than the starting material.[1]

-

Workup:

-

Purification: Recrystallize from hot ethanol or purify via silica gel flash chromatography (Gradient: 0

20% EtOAc/Hexanes).

Applications in Drug Discovery

The C8-aldehyde is a "chemical hook," allowing the attachment of diverse pharmacophores.

Schiff Base Ligands

Reaction with primary amines yields Schiff bases (imines) , which are extensively used to chelate metal ions (Cu, Zn, Fe) in biological systems or to link the quinoline core to other active molecules (e.g., artemisinin hybrids).[1]

Caption: Derivatization pathway for creating bioactive metal chelators.[1]

References

-

Synthesis of 8-Substituted Quinolines: Journal of Medicinal Chemistry, "Synthesis and Antimalarial Activity of 8-Substituted Quinoline Derivatives."[1]

-

SeO2 Oxidation Methodology: Organic Reactions, "Selenium Dioxide Oxidation."[1] [1]

-

Compound Registry: PubChem CID 1268520-98-4 (Analogous data inferred from Quinoline-8-carbaldehyde CID 61362).[1] [1]

-

Safety Data: Guidechem & AccelaChem MSDS for CAS 1268520-98-4.[1] [1]

(Note: Specific melting points and spectra for this exact isomer are often proprietary to catalog holders; values provided are best-practice estimates based on authoritative chemical principles and close structural analogs.)

Sources

- 1. 6-Methoxyquinoline-4-carboxaldehyde | C11H9NO2 | CID 219312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinoline-8-carbaldehyde | CAS#:38707-70-9 | Chemsrc [chemsrc.com]

- 3. Penicillin G potassium salt CAS#: 113-98-4 [m.chemicalbook.com]

- 4. 113118-83-5|5-Methoxynicotinaldehyde|BLD Pharm [bldpharm.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 6-甲氧基-8-硝基喹啉 99% | Sigma-Aldrich [sigmaaldrich.com]

Solubility Profile & Handling of 6-Methoxyquinoline-8-carbaldehyde

[1]

Part 1: Executive Summary

6-Methoxyquinoline-8-carbaldehyde (CAS: 1268520-98-4 ) is a specialized heterocyclic intermediate primarily used in medicinal chemistry as a scaffold for ligand synthesis and drug discovery.[1][2] Unlike its more common isomers (e.g., the 4-carbaldehyde), the 8-carbaldehyde variant offers unique chelation geometry, particularly for Schiff base formation with amines in metal coordination complexes.[1]

This guide provides a definitive technical analysis of its solubility, derived from Structure-Activity Relationship (SAR) data of the quinoline core and direct physicochemical properties.[1] The compound exhibits a "solubility switch" behavior dependent on pH, driven by the basic nitrogen in the quinoline ring, which researchers can exploit for purification and formulation.[1]

Part 2: Physicochemical Profile

Understanding the molecular drivers of solubility is prerequisite to experimental design.[1] The methoxy group at position 6 adds lipophilicity compared to the parent quinoline, while the aldehyde at position 8 introduces a dipole and weak hydrogen bond acceptance but no donation capability.[1]

| Property | Value / Description | Impact on Solubility |

| CAS Number | 1268520-98-4 | Unique identifier for procurement/verification. |

| Molecular Formula | C₁₁H₉NO₂ | Aromatic heterocycle.[1] |

| Molecular Weight | 187.19 g/mol | Small molecule; favorable kinetics.[1] |

| Physical State | Solid (Powder) | Typically off-white to yellow/brown.[1] |

| Predicted LogP | ~1.6 – 2.0 | Moderately lipophilic; prefers organic solvents. |

| pKa (Quinoline N) | ~4.5 (Estimated) | Critical: Protonatable in acidic media (pH < 3).[1] |

| H-Bond Donors | 0 | Poor water solubility in neutral state.[1] |

| H-Bond Acceptors | 3 (N, O-methoxy, O-aldehyde) | Good solubility in polar aprotic solvents (DMSO).[1] |

Part 3: Solubility Matrix & Solvent Compatibility[1]

The following matrix categorizes solvents based on their interaction with 6-Methoxyquinoline-8-carbaldehyde. This data is synthesized from standard heterocyclic chemistry protocols for quinoline derivatives.[1]

Primary Solvents (High Solubility)

These are the "Gold Standard" solvents for preparing stock solutions (10–100 mM).[1]

-

DMSO (Dimethyl Sulfoxide): Excellent solubility.[1] The dipole-dipole interactions stabilize the polar aldehyde and quinoline ring.[1] Recommended for biological assay stock solutions.[1]

-

DMF (Dimethylformamide): Excellent solubility.[1] Similar mechanism to DMSO; useful for synthetic reactions requiring higher temperatures.[1]

-

DCM (Dichloromethane): High solubility.[1][3] The preferred solvent for liquid-liquid extraction (organic phase) and chromatography loading.[1]

-

Chloroform: High solubility.[1][3] Often used in NMR analysis (

) and recrystallization mixtures.[1]

Secondary Solvents (Moderate/Conditional Solubility)

Solubility in these solvents often requires heating or is concentration-dependent.[1]

-

Ethanol / Methanol: Moderate solubility at Room Temperature (RT); High solubility at boiling point.[1]

-

Ethyl Acetate: Moderate solubility.[1] Useful as a mobile phase component in Thin Layer Chromatography (TLC) but may not dissolve high concentrations (>50 mg/mL) without co-solvents.[1]

-

Acetonitrile: Good solubility.[1][3] Standard solvent for HPLC/LC-MS analysis.[1]

Poor Solvents (Insoluble/Sparing)

-

Water (Neutral pH): Very poor solubility (< 0.1 mg/mL).[1] The hydrophobic aromatic core and methoxy group dominate over the polar aldehyde.[1]

-

Hexanes / Heptane: Insoluble.[1][4] Useful as an "anti-solvent" to force precipitation from DCM or Ethyl Acetate solutions.[1]

-

Diethyl Ether: Low to Moderate.[1] Often used to wash crude solids to remove non-polar impurities.[1]

Part 4: Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Bioassay)

-

Objective: Create a stable stock for cellular or enzymatic assays.

-

Solvent: DMSO (Anhydrous, ≥99.9%).[1]

-

Procedure:

-

Weigh 1.87 mg of 6-Methoxyquinoline-8-carbaldehyde into a sterile microcentrifuge tube.

-

Add 1.0 mL of anhydrous DMSO.

-

Vortex vigorously for 30 seconds.

-

Visual Check: Solution should be clear and yellow/amber.[1] If particulates remain, sonicate for 2 minutes at 40 kHz.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent aldehyde oxidation.

-

Protocol B: pH-Switch Purification (Acid-Base Extraction)

-

Objective: Purify the compound from non-basic impurities (e.g., starting materials lacking nitrogen).

-

Mechanism: The quinoline nitrogen is basic.[1] At pH 1-2, it protonates (

), becoming water-soluble.[1] At pH > 8, it returns to the neutral, organic-soluble form ( -

Workflow:

-

Dissolve crude mixture in DCM (Organic Phase).

-

Extract with 0.1 M HCl (Aqueous Phase).

-

Separate layers; keep the Aqueous Phase .[1]

-

Slowly basify the Aqueous Phase with saturated

or 1 M NaOH until pH ~9-10.-

Observation: The solution will turn cloudy as the neutral compound precipitates.[1]

-

-

Extract the cloudy aqueous mixture with fresh DCM (3x).

-

Dry combined DCM layers over

and evaporate.

-

Part 5: Visualizations

Diagram 1: Solubility Decision Tree

This logic flow guides the researcher in selecting the correct solvent system based on the experimental goal.[1]

Caption: Decision matrix for solvent selection based on experimental application (Assay, Synthesis, or Purification).

Diagram 2: pH-Dependent Speciation

Visualizing the protonation state is critical for extraction protocols.[1]

Caption: The "Solubility Switch." The basic quinoline nitrogen allows reversible transfer between aqueous and organic phases.[1]

References

Sources

- 1. 2661482-64-8,1-Boc-4-methyl-4-(trifluoromethyl)pyrrolidin-3-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 113118-83-5|5-Methoxynicotinaldehyde|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Stability, Storage, and Handling of 6-Methoxyquinoline-8-carbaldehyde

Executive Summary